molecular formula C14H10N2O3S B3022576 6-Methoxy-2-(4-nitrophenyl) benzothiazole CAS No. 43036-14-2

6-Methoxy-2-(4-nitrophenyl) benzothiazole

Cat. No.: B3022576
CAS No.: 43036-14-2
M. Wt: 286.31 g/mol
InChI Key: ZSRQOGLPEUHLQQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-nitrophenyl) benzothiazole is an organic compound with the molecular formula C14H10N2O3S. It is a derivative of benzothiazole, characterized by the presence of a methoxy group at the 6th position and a nitrophenyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-nitrophenyl) benzothiazole typically involves the condensation of 2-aminothiophenol with 4-nitrobenzoyl chloride under reflux conditions in acetic acid. This reaction proceeds efficiently, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-nitrophenyl) benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-2-(4-nitrophenyl) benzothiazole has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-(4-nitrophenyl) benzothiazole is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-methoxy-2-(4-nitrophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-19-11-6-7-12-13(8-11)20-14(15-12)9-2-4-10(5-3-9)16(17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQOGLPEUHLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443209
Record name 6-Methoxy-2-(4-nitrophenyl) benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43036-14-2
Record name 6-Methoxy-2-(4-nitrophenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43036-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2-(4-nitrophenyl) benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-5-methoxybenzenethiol (5.0 g, 32.2 mmol) and 4-nitrobenzoyl chloride (6.0 g, 32.2 mmol) in toluene (250 ml) was heated under reflux with a catalytic amount of 4-toluenesulphonic acid in a Dean-Stark trap for 6 h. On cooling to room temperature the precipitate was collected by filtration, washed with toluene and recrystallised from AcOH to give the title compound (7.0 g, 76%) as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

Under N2, in a sealed tube, to 22 (19.7 mmol) in DMF 50 ml, 1-iodo-4-nitrobenzene (21.6 mmol), cesium carbonate (19.6 mmol), palladium acetate (0.98 mmol), copper bromide (0.2 mmol) and tributylphosphine (1.9 mmol) were added. The reaction was stirred at 150° C. overnight and, after cooling to room temperature, the mixture was extracted with ethyl acetate. The organic layer was then washed (3 times) with water, dried over Na2SO4 and the solvent removed via a rotary evaporator. The residue was purified by chromatography on silica gel using 9:1 hexane/ethyl acetate as the eluent to yield 4.62 g (81%) of 23 as a yellow solid.
Name
Quantity
19.7 mmol
Type
reactant
Reaction Step One
Quantity
21.6 mmol
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
19.6 mmol
Type
reactant
Reaction Step One
Quantity
1.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.98 mmol
Type
catalyst
Reaction Step One
Name
copper bromide
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Yield
81%

Synthesis routes and methods III

Procedure details

N-(4-Methoxyphenyl)-4-nitrobenzothioamide (39, 6.0 g, 20.81 mmol) was drenched in ethanol (1 mL) and 30% NaOH aqueous solution (6.66 g, 166.48 mmol) was added. The resulting reaction mixture was diluted with water (60 mL) and K3Fe(CN)6 (18.0 g, 41.62 mmol) dissolved in water (50 mL) was slowly added at 90° C. After heating the reaction mixture for 1 hour at 90° C. and cooling to room temperature, the produced precipitate was filtered and washed with water. After dissolving the remaining precipitate in ethyl acetate and removing drying over sodium sulfate, column chromatography yielded the target compound 2-(4-nitrophenyl)-6-methoxybenzothiazole (41, 1.718 g, 30%) as a yellow solid.
Name
N-(4-Methoxyphenyl)-4-nitrobenzothioamide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
6.66 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
K3Fe(CN)6
Quantity
18 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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